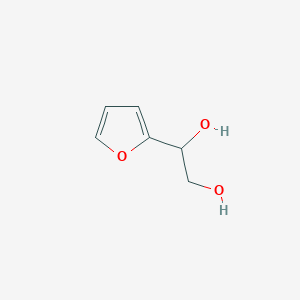

1,2-Ethanediol, 1-(2-furanyl)-

Description

Significance of Furanyl-Containing Building Blocks in Organic Synthesis

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives are of paramount importance in organic chemistry. numberanalytics.comwikipedia.org The furan nucleus is a fundamental component of numerous compounds with significant biological and medicinal properties. utripoli.edu.lyresearchgate.net Furan derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.comontosight.ai

The utility of furanyl-containing building blocks stems from their versatile reactivity. The furan ring can participate in various chemical transformations, serving as a precursor for more complex molecular architectures. ontosight.aispringernature.com Researchers have explored the use of furan derivatives in the development of materials with interesting applications, such as in photovoltaics and optoelectronics. semanticscholar.org The incorporation of the furan moiety can influence the physical and chemical properties of a molecule, including its solubility and electronic characteristics. semanticscholar.org Furthermore, furan-based compounds are often derived from renewable resources like cellulose (B213188) and hemicellulose, positioning them as key players in the advancement of sustainable chemistry. researchgate.netresearchgate.net

Role of Vicinal Diols in Chemical Transformations

Vicinal diols, also known as 1,2-diols or glycols, are organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. fiveable.mewikipedia.org This structural feature makes them highly valuable intermediates in a wide array of chemical transformations. fiveable.me

One of the most significant applications of vicinal diols is in the synthesis of other functional groups. They can be oxidized to form aldehydes and ketones through the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. fiveable.mechemistrysteps.com This reaction, often achieved with reagents like sodium periodate, is a fundamental transformation in organic synthesis. chemistrysteps.com Conversely, vicinal diols can be prepared from the dihydroxylation of alkenes, a reaction that can be performed with high stereoselectivity using reagents like osmium tetroxide. fiveable.meresearchgate.net

Vicinal diols also serve as important protecting groups for aldehydes and ketones. chemistrysteps.com By reacting with a carbonyl compound, they form cyclic acetals, which are stable under basic conditions but can be readily removed with acid. chemistrysteps.com This strategy allows for selective reactions at other sites within a complex molecule. Furthermore, vicinal diols are precursors to epoxides, which are highly reactive and useful intermediates in their own right. fiveable.me The deoxydehydration of vicinal diols is another important transformation that yields alkenes, a reaction of interest in the conversion of biomass-derived polyols into commodity chemicals. royalsocietypublishing.org

Historical Context and Evolution of Research on Furan Derivatives

The study of furan and its derivatives has a rich history dating back to the 18th century. In 1780, the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. wikipedia.orgutripoli.edu.ly This was followed by the report of furfural (B47365) by Johann Wolfgang Döbereiner in 1831. wikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. numberanalytics.comwikipedia.org

Initially, research focused on the isolation and characterization of these novel compounds. However, as the principles of organic chemistry developed, so did the understanding of the reactivity and potential applications of furan derivatives. The 20th century saw a significant expansion in the use of furans as building blocks in synthesis. researchgate.net In recent decades, there has been a growing interest in leveraging furan derivatives derived from biomass as a sustainable alternative to petroleum-based feedstocks for the production of polymers and other materials. researchgate.netresearchgate.net The development of new catalytic methods has further expanded the synthetic utility of furans, enabling the construction of increasingly complex and valuable molecules. springernature.comchimicatechnoacta.ru

Chemical and Physical Properties of 1,2-Ethanediol (B42446), 1-(2-furanyl)-

The compound 1,2-Ethanediol, 1-(2-furanyl)- is a colorless to pale yellow liquid that is hygroscopic, meaning it readily absorbs moisture from the air. cymitquimica.com It possesses a sweet odor and is soluble in water and many organic solvents. cymitquimica.com Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | nih.gov |

| Molecular Weight | 128.13 g/mol | nih.gov |

| Boiling Point | 83-85 °C (at 0.01 Torr) | researchgate.net |

| CAS Number | 14086-08-9 | nih.govepa.gov |

| IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol | nih.gov |

| Synonyms | (1R)-1-(2-Furanyl)-1,2-ethanediol, (R)-1-(Furan-2-yl)ethane-1,2-diol, furfuryl glycol | cymitquimica.comnih.gov |

Synthesis and Preparation

The synthesis of 1,2-Ethanediol, 1-(2-furanyl)- can be achieved through various methods. One notable approach involves the acid-catalyzed dehydration of D-hexoses, although this can lead to a mixture of furan products and potential racemization. researchgate.net The use of mercury(II) salts in this reaction has been shown to improve the yield of the desired diol. researchgate.net

A more controlled and stereoselective synthesis can be achieved through the Sharpless asymmetric dihydroxylation of 2-vinylfuran. acs.orgacs.org This powerful reaction allows for the creation of the vicinal diol with high enantiomeric excess, which is crucial for applications in asymmetric synthesis and the preparation of chiral molecules. researchgate.netacs.org For example, this methodology has been successfully applied in the enantioselective synthesis of the spiroketal nucleus of the antifungal compound papulacandin D. acs.orgacs.org Another reported method involves the indium trichloride-catalyzed reaction from glycals. google.com

Applications in Contemporary Chemical Research

The unique structure of 1,2-Ethanediol, 1-(2-furanyl)- makes it a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive diol and an aromatic furan ring, allows for a wide range of chemical modifications.

One of its primary applications is as a chiral precursor in the total synthesis of complex natural products. acs.orgacs.org The stereocenters in the diol moiety can be used to control the stereochemistry of subsequent reactions, leading to the formation of specific isomers of the target molecule. As mentioned, its use in the synthesis of papulacandin derivatives highlights its importance in medicinal chemistry research. acs.orgacs.org

Furthermore, the furan ring itself can be a site for further functionalization or can be used as a diene in Diels-Alder reactions to construct more complex cyclic systems. wikipedia.org The diol functionality allows for reactions such as esterification and etherification, enabling the incorporation of this furanyl-containing unit into larger molecules, including polymers. cymitquimica.com The potential for this compound to be derived from biomass also makes it an attractive target for research into sustainable polymers and materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340618 | |

| Record name | 1-(2-Furyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19377-75-4 | |

| Record name | 1-(2-Furyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Ethanediol, 1 2 Furanyl

Established Synthetic Routes to 1,2-Ethanediol (B42446), 1-(2-furanyl)-

Conversion from Furanic Precursors

The synthesis of 1,2-Ethanediol, 1-(2-furanyl)- can be achieved from various furan-containing starting materials. One common precursor is furfural (B47365), which can be converted to the target diol through a series of reactions. icm.edu.pl For instance, a Grignard reaction of furfural with a protected one-carbon synthon, followed by deprotection, can yield the desired diol. researchgate.net Another approach involves the Sharpless asymmetric dihydroxylation of 2-vinylfuran, which can be prepared from furfural. This method not only produces the diol but also allows for enantioselective control. researchgate.net

The hydrogenation of furfural can lead to furfuryl alcohol, another key intermediate. researchgate.net Furfuryl alcohol can then be further functionalized to introduce the second hydroxyl group. Furan (B31954) itself can also serve as a starting point, though this typically involves more complex multi-step syntheses.

| Precursor | Reagents/Conditions | Product | Reference |

| Furfural | 1. TMSCH2MgCl; 2. 1 N HCl | 2-Vinylfuran | researchgate.net |

| 2-Vinylfuran | Sharpless Asymmetric Dihydroxylation | (1R)- or (1S)-1-(2-furanyl)-1,2-ethanediol | researchgate.net |

| Furfural | Hydrogenation | Furfuryl Alcohol | researchgate.net |

Approaches Involving Furfural and Ethylene (B1197577) Glycol Derivatives

Direct condensation or coupling reactions between furfural and derivatives of ethylene glycol are less commonly reported for the direct synthesis of 1,2-Ethanediol, 1-(2-furanyl)-. However, related strategies involving the protection of one of the hydroxyl groups of ethylene glycol, followed by its use as a nucleophile in reactions with furfural derivatives, can be envisioned. For example, a protected ethylene glycol mono-anion could potentially react with an electrophilic furfural derivative.

More prevalent is the use of ethylene glycol as an acetalization agent for furanic compounds, which serves to protect carbonyl functionalities during other transformations. acs.org While not a direct synthesis of the target diol, this highlights the reactivity and utility of ethylene glycol in furan chemistry.

Acid-Catalyzed Dehydration of Hexoses and Carbohydrate Intermediates

A significant route to 1,2-Ethanediol, 1-(2-furanyl)- involves the acid-catalyzed dehydration of hexose (B10828440) sugars. researchgate.netmdpi.com This process is a key reaction in biorefineries, converting biomass-derived carbohydrates into valuable furanic platform chemicals. polishtechnicalreview.com During the dehydration of D-hexoses like glucose, a mixture of furan products can be formed, including the chiral (1R)-1-(2-furanyl)-1,2-ethanediol as a byproduct. researchgate.netresearchgate.net The use of certain metal salts, such as Hg(II) salts, has been shown to improve the yields of this specific diol. researchgate.net However, a major drawback of this method is the potential for acid-catalyzed racemization of the product. researchgate.netresearchgate.net

Enantioselective Synthesis of 1,2-Ethanediol, 1-(2-furanyl)-

The synthesis of enantiomerically pure 1,2-Ethanediol, 1-(2-furanyl)- is of great importance for its application as a chiral building block in asymmetric synthesis.

Chiral Catalyst-Mediated Approaches

Several catalytic asymmetric methods have been developed to produce enantiomerically enriched 1,2-Ethanediol, 1-(2-furanyl)-. The Sharpless asymmetric dihydroxylation of 2-vinylfuran is a prominent example, yielding diols with high enantiomeric excess. researchgate.net Another powerful strategy is the asymmetric hydrogenation of α-hydroxy ketones or related precursors. For example, the asymmetric hydrogenation of 2-hydroxy-1-(2-furanyl)ethan-1-one using chiral ruthenium or iridium catalysts can provide the desired chiral diol with high enantioselectivity. nih.gov

| Catalytic Method | Substrate | Catalyst System | Product | Reference |

| Asymmetric Dihydroxylation | 2-Vinylfuran | AD-mix-α or AD-mix-β | (1S)- or (1R)-1-(2-furanyl)-1,2-ethanediol | researchgate.net |

| Asymmetric Hydrogenation | 2-Hydroxy-1-(2-furanyl)ethan-1-one | Chiral Ru or Ir complexes | (1R)- or (1S)-1-(2-furanyl)-1,2-ethanediol | nih.gov |

Derivation from Chiral Carbohydrate Intermediates

The inherent chirality of carbohydrates makes them excellent starting materials for the enantioselective synthesis of 1,2-Ethanediol, 1-(2-furanyl)-. researchgate.net By applying acid-catalyzed dehydration reactions to advanced carbohydrate intermediates, some of the issues associated with racemization and the formation of isomeric mixtures can be mitigated. researchgate.netresearchgate.net For instance, using D-glucal, a glucose derivative, in the dehydration process leads to better yields and more reproducible enantiopurity of (1R)-1-(2-furanyl)-1,2-ethanediol. researchgate.net Similarly, other carbohydrate derivatives can be utilized to produce the (1S)-enantiomer. researchgate.net A facile synthesis of chiral furan diol from glycals catalyzed by indium trichloride (B1173362) has also been reported. google.com

| Carbohydrate Intermediate | Reaction Conditions | Product | Reference |

| D-Glucal | Acid-catalyzed dehydration | (1R)-1-(2-furanyl)-1,2-ethanediol | researchgate.net |

| Glycals | Indium trichloride catalyzed | Chiral 1-(2-furanyl)-1,2-ethanediol | google.com |

Asymmetric Dihydroxylation Strategies of Vinylfuran

The Sharpless asymmetric dihydroxylation (AD) is a prominent and effective method for producing enantiomerically enriched vicinal diols from prochiral alkenes. organic-chemistry.orgwikipedia.org This strategy has been successfully applied to 2-vinylfuran and its derivatives to synthesize chiral 1-(2-furanyl)-1,2-ethanediols. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. organic-chemistry.org The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the hydroxylation, leading to the desired enantiomer of the diol. wikipedia.org

Research has demonstrated the high efficiency of this method on various 5-aryl-2-vinylfurans. nih.govacs.orgacs.org The use of commercially available AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL) provides the corresponding diols in good yields and with high enantiomeric excess (ee). wikipedia.orgacs.org For instance, the asymmetric dihydroxylation of 2-vinylfuran using AD-mix-α has been reported to yield the (R)-diol, a key intermediate in the synthesis of various protected hexoses like D-mannose, D-talose, and D-gulose. nih.govhandwiki.org

A study on the Sharpless asymmetric dihydroxylation of several 5-aryl-2-vinylfurans highlighted the reaction's robustness, yielding diols with high enantioexcess. acs.orgresearchgate.net The results from this study are summarized in the table below.

Table 1: Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Aryl Substituent | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 3,5-dimethoxyphenyl | 3a | 85 | 94 |

| 2 | 4-methoxyphenyl | 3b | 90 | 91 |

| 3 | Phenyl | 3c | 88 | 90 |

| 4 | 4-chlorophenyl | 3d | 85 | 92 |

Data sourced from Organic Letters, 2000, 2(6), 863-6. acs.org

The mechanism involves the formation of an osmium-ligand complex, which undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.org Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized to complete the catalytic cycle. organic-chemistry.org This methodology provides a reliable and flexible route to chiral furan diols, which are valuable precursors for complex molecules like the spiroketal moiety of papulacandin D. nih.govacs.orgacs.org

Kinetic Resolution of Racemic 1-(2-furanyl)-1,2-ethanediol Acetates

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org For the synthesis of enantiopure 1-(2-furanyl)-1,2-ethanediol, lipase-catalyzed kinetic resolution of its corresponding racemic acetates is an effective strategy. This chemoenzymatic approach often employs lipases due to their stereoselectivity, mild reaction conditions, and environmental compatibility. researchgate.netresearchgate.net

The process typically involves the transesterification of the racemic acetate (B1210297). In one reported method, racemic 2-(2-furyl)-2-hydroxyethyl acetate undergoes transesterification with vinyl acetate in the presence of Amano PS lipase (B570770). researchgate.net This reaction yields (1R)-1-(2-furyl)ethane-1,2-diol diacetate with 98% enantiomeric excess (ee), leaving the unreacted (2S)-2-(2-furyl)-2-hydroxyethyl acetate with an ee of over 99%. researchgate.net

Another common approach is the enantioselective acylation of the racemic diol or the deacylation of the diacetate. Research on the kinetic resolution of the related compound, (±)-1-(2-furyl) ethanol (B145695), found that Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly efficient catalyst. nih.gov Using vinyl acetate as the acyl donor in n-heptane, a maximum conversion of 47% and an enantiomeric excess of the remaining substrate (ees) of 89% were achieved in just 2 hours. nih.gov These findings are pertinent as the resolution of the mono-alcohol is a key step towards obtaining the chiral diol. The general preference of lipases like CALB is to acylate the (R)-enantiomer of secondary alcohols where the larger group at the stereocenter has priority. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Furan-Based Alcohols/Acetates This table is interactive. Users can sort columns by clicking on the headers.

| Substrate | Lipase | Acyl Donor/Reactant | Product(s) | ee (%) | Reference |

|---|---|---|---|---|---|

| Racemic 2-(2-furyl)-2-hydroxyethyl acetate | Amano PS | Vinyl Acetate | (1R)-1-(2-furyl)ethane-1,2-diol diacetate / (2S)-2-(2-furyl)-2-hydroxyethyl acetate | 98 / >99 | researchgate.net |

| (R/S)-1-(2-furyl) ethanol | Novozym 435 | Vinyl Acetate | (R)-acetate / (S)-alcohol | >99 (product) / 89 (substrate) | nih.gov |

These enzymatic resolutions provide a practical and highly enantioselective route to access both enantiomers of 1-(2-furanyl)-1,2-ethanediol and its derivatives, which are valuable chiral building blocks. researchgate.netnih.gov

Recent Advancements in 1,2-Ethanediol, 1-(2-furanyl)- Preparative Methods

Enzymatic and Biocatalytic Pathways for Furan Diols

The drive towards green chemistry has spurred significant interest in enzymatic and biocatalytic methods for producing chemicals from renewable resources. uliege.bemdpi.com Furan-based compounds, derivable from biomass, are key platform chemicals, and biocatalysis offers a promising route for their conversion into valuable products like furan diols under mild conditions. mdpi.comresearchgate.net

Lipases, particularly Candida antarctica Lipase B (CalB), have been extensively studied for reactions involving furan derivatives. acs.orgresearchgate.net Research has demonstrated the lipase-catalyzed synthesis of furan-comprising polyester (B1180765) oligomer diols through a two-stage polycondensation of dimethyl furan-2,5-dicarboxylate (B1257723) and a diol. acs.orgrug.nl While this is a polymerization reaction using a furan monomer, it highlights the utility of enzymes in forming bonds with furan-based diols, achieving high yields and excellent end-group fidelity. researchgate.net Such enzymatic methods avoid the harsh conditions and high temperatures of conventional polyester synthesis, which can cause degradation of sensitive furan rings. researchgate.net

More complex multienzymatic pathways are being developed to create intricate molecules from furan precursors. For example, a fully biocatalytic, one-pot cascade reaction combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase has been engineered to convert hydroxy-functionalized furans into optically pure spirolactones. a-h.institute Furthermore, biocatalytic pathways using ω-transaminases are being explored for the scalable synthesis of furfurylamines from furan aldehydes derived from biomass. nih.gov These cascade reactions demonstrate the potential for producing highly functionalized furan derivatives, and similar strategies could be envisioned for the synthesis of 1,2-Ethanediol, 1-(2-furanyl)- from precursors like 2-acetylfuran. The microbial production of other platform diols, such as 1,3-propanediol (B51772) and 1,4-butanediol, is already well-established, providing a strong foundation for developing microbial fermentation routes for furan diols. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation and integration. nih.gov These benefits are particularly valuable for the synthesis of fine chemicals and pharmaceutical intermediates like chiral diols.

The application of continuous flow techniques to the synthesis of diols and their derivatives is an area of active research. For instance, an efficient organocatalytic process for synthesizing cyclic carbonates from 1,2-diols has been developed under continuous-flow conditions, demonstrating the ability to handle diol substrates in flow reactors. mdpi.com Similarly, continuous-flow platforms have been reported for the production of polycarbonate diols via irreversible polycondensation, showcasing the technology's capability to handle polymerization reactions involving diols with precise control. rsc.org

More directly relevant is the development of telescoped continuous flow processes for the enantioselective synthesis of chiral 1-aryl-1,3-diol precursors. nih.govacs.org In one such process, an asymmetric allylboration using a polymer-supported chiral catalyst was followed by a selective epoxidation in a multi-step, uninterrupted flow sequence. nih.gov This approach avoids the need for purification of intermediates, reduces waste, and allows for the efficient production of optically active targets. nih.govresearchgate.net Such a telescoped strategy could conceivably be adapted for the synthesis of 1,2-Ethanediol, 1-(2-furanyl)-, for example, by coupling a flow-based vinylation of furfural with an in-line asymmetric dihydroxylation step. The integration of multiple reaction steps into a single, continuous process represents a significant advancement in the efficient synthesis of complex chiral molecules. researchgate.net

Reaction Mechanisms and Reactivity of 1,2 Ethanediol, 1 2 Furanyl

Chemical Transformations of the Furan (B31954) Moiety in 1,2-Ethanediol (B42446), 1-(2-furanyl)-

The furan ring in 1,2-Ethanediol, 1-(2-furanyl)- is an electron-rich aromatic system that dictates a significant portion of the molecule's reactivity. This includes a susceptibility to oxidative ring-opening and a high reactivity towards electrophiles.

Oxidative Cleavage Reactions Leading to Carboxylates

The furan nucleus can be considered a masked carboxylic acid group. organicreactions.orgdntb.gov.ua Through complete oxidative degradation, the furan ring of compounds like 1,2-Ethanediol, 1-(2-furanyl)- can be cleaved to yield carboxylic acids. organicreactions.orgdntb.gov.ua This transformation is a powerful tool in synthetic organic chemistry, providing a pathway to highly functionalized molecules. organicreactions.orgdntb.gov.ua

Oxidative cleavage of furans can proceed through various mechanisms, often yielding 1,4-dicarbonyl compounds as intermediates. dntb.gov.ua For a substituted furan such as 1,2-Ethanediol, 1-(2-furanyl)-, which is a type of furfuryl alcohol, the oxidation can be complex. organicreactions.orgdntb.gov.ua The well-known Achmatowicz reaction, for instance, describes the oxidation of furfuryl alcohols to provide highly functionalized heterocyclic structures. organicreactions.orgdntb.gov.ua While this reaction typically yields a dihydropyranone, complete oxidative degradation of the furan ring leads to the formation of a carboxylic acid. organicreactions.orgdntb.gov.ua The specific reagents and conditions determine the final product, with strong oxidizing agents favoring complete cleavage.

A proposed mechanism for the metabolic cleavage of a furan ring suggests a direct cleavage to form an unsaturated aldehyde, which is then further oxidized to the corresponding carboxylic acid metabolites. nih.gov This pathway avoids the traditional route of hydroxylation at the 5-position. nih.gov

Table 1: Oxidative Cleavage of Furan Derivatives

| Reactant Type | Reaction | Potential Product from 1,2-Ethanediol, 1-(2-furanyl)- | Reference |

|---|---|---|---|

| Furan Ring | Complete Oxidative Cleavage | Carboxylic Acid | organicreactions.orgdntb.gov.ua |

| Furfuryl Alcohol | Achmatowicz Reaction | Functionalized Heterocycle | organicreactions.orgdntb.gov.ua |

Electrophilic Substitution Pathways on the Furan Ring

Furan is a π-rich heterocycle with a higher electron density on the ring compared to benzene, making it significantly more reactive towards electrophilic substitution. chemicalbook.com The oxygen atom in the furan ring donates electron density, further activating the ring for attack by electrophiles. pearson.comnowgonggirlscollege.co.in

Electrophilic substitution on the furan ring proceeds via an addition-elimination mechanism. chemicalbook.com The preferred site of attack is the C2 (or α) position, adjacent to the oxygen atom. chemicalbook.compearson.comnowgonggirlscollege.co.in This preference is due to the greater stability of the cationic intermediate formed. chemicalbook.comnowgonggirlscollege.co.in When an electrophile attacks at the C2 position, the positive charge is delocalized over three atoms, including the oxygen, resulting in three resonance structures that stabilize the intermediate. chemicalbook.com In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. chemicalbook.comnowgonggirlscollege.co.in Therefore, for 1,2-Ethanediol, 1-(2-furanyl)-, electrophilic substitution will preferentially occur at the C5 position, which is the other available α-position.

Reactions Involving the Ethanediol Functionality of 1,2-Ethanediol, 1-(2-furanyl)-

The 1,2-ethanediol (glycol) moiety of the molecule provides a second site of reactivity, allowing for a range of reactions typical of alcohols, particularly diols. cymitquimica.com

Esterification Reactions

The two hydroxyl groups of the ethanediol side chain can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides. cymitquimica.com This reaction can lead to the formation of mono- or di-esters. For instance, the dibenzoate ester of 1,2-Ethanediol, 1-(2-furanyl)- is a known derivative. vulcanchem.com The esterification of furfuryl alcohol and its derivatives can be effectively catalyzed by aliphatic tertiary amines when using an acid anhydride (B1165640) as the acylating agent. google.com This method avoids the use of strong mineral acids, which can cause polymerization of the furan ring. google.com

Table 2: Example of Esterification

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Furfuryl Alcohol | Acetic Anhydride | Tributyl Amine | Furfuryl Acetate (B1210297) | google.com |

Polymerization Reactions

1,2-Ethanediol, 1-(2-furanyl)- can participate in polymerization reactions. cymitquimica.com The furan ring is susceptible to acid-catalyzed polymerization, which can be exothermic. researchgate.net The hydroxyl groups of the ethanediol moiety can also be involved in the formation of polyesters or polyethers under appropriate conditions. The presence of both the furan ring and the diol functionality allows for the potential formation of complex polymer structures.

Acetal (B89532) and Hemiacetal Formation

The 1,2-ethanediol group can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals (or ketals). pearson.comorganic-chemistry.org This reaction is reversible and proceeds through a hemiacetal intermediate. pearson.comyoutube.com The formation of a five-membered ring (a 1,3-dioxolane) is a common application of 1,2-diols in protecting carbonyl groups in organic synthesis. organic-chemistry.orgnih.gov

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. pearson.comyoutube.com One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the carbonyl carbon. youtube.com After a proton transfer, a hemiacetal is formed. youtube.com Subsequent protonation of the remaining hydroxyl group of the hemiacetal allows for the elimination of a water molecule, generating a carbocation. pearson.com The second hydroxyl group of the original diol then attacks this carbocation in an intramolecular fashion, and a final deprotonation step yields the stable cyclic acetal. youtube.com The removal of water from the reaction mixture drives the equilibrium towards acetal formation. organic-chemistry.org

Mechanistic Investigations of 1,2-Ethanediol, 1-(2-furanyl)- Derived Processes

Rearrangement Reactions (e.g., Achmatowicz Rearrangement Pathway)

A significant reaction pathway involving furan-based carbinols like 1,2-Ethanediol, 1-(2-furanyl)- is the Achmatowicz rearrangement. icm.edu.plwikipedia.org This oxidative ring expansion transforms a furan into a dihydropyran, a core structure in many monosaccharides and other natural products. icm.edu.plwikipedia.org The general mechanism, first described by Osman Achmatowicz Jr. in 1971, involves the conversion of a furfuryl alcohol to a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to the dihydropyran under acidic conditions. wikipedia.org

The reaction provides a powerful method for the synthesis of pyranone derivatives from functionalized furanyl alcohols. nih.gov These resulting pyranones are valuable intermediates for accessing substituted tetrahydropyran (B127337) derivatives. nih.gov The Achmatowicz reaction can establish two chiral centers, and various asymmetric versions have been developed. nih.gov

Recent advancements have focused on greener and more efficient protocols for the Achmatowicz rearrangement. icm.edu.pl This includes the development of photoredox-mediated methods utilizing photocatalysts like Ru(bpy)₃Cl₂·6H₂O and an oxidant such as Na₂S₂O₈. beilstein-journals.org A proposed mechanism for the photochemically induced rearrangement involves a single-electron transfer (SET) from the furfuryl alcohol to the photocatalyst, generating an intermediate that, after the addition of water and elimination, forms the Achmatowicz product. beilstein-journals.org

| Reaction Type | Key Reagents | Product Type | Significance |

| Achmatowicz Rearrangement | Oxidizing agent (e.g., Br₂, NBS), Acid | Dihydropyranone | Access to monosaccharides and other bioactive molecules. icm.edu.plwikipedia.org |

| Photoredox Achmatowicz Rearrangement | Photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O), Oxidant (e.g., Na₂S₂O₈) | Dihydropyranone | Greener and more efficient synthesis. beilstein-journals.org |

Catalytic Pathways in Asymmetric Synthesis Utilizing Diol Ligands

The chiral diol functionality of 1,2-Ethanediol, 1-(2-furanyl)- makes it a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment, enabling the enantioselective synthesis of a wide range of molecules.

For instance, chiral 1,2-diols are crucial building blocks in the Sharpless asymmetric dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols with high enantioselectivity. acs.org While not directly a ligand itself in this reaction, the synthesis of chiral diols like 1,2-Ethanediol, 1-(2-furanyl)- provides access to key structural motifs that are subsequently used to build more complex chiral ligands. acs.org

The development of chiral catalysts for asymmetric synthesis is a rapidly advancing field. kashanu.ac.ir Chiral ligands derived from structures similar to 1,2-Ethanediol, 1-(2-furanyl)- have been employed in various catalytic asymmetric reactions, including the addition of diethylzinc (B1219324) to aldehydes. mdpi.com The precise mechanism of stereoinduction depends on the specific ligand structure, the metal catalyst, and the reaction conditions. Generally, the chiral ligand forms a complex with the metal, and the steric and electronic properties of this complex dictate the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer.

| Asymmetric Reaction | Catalyst System Component | Product Type | Significance |

| Sharpless Asymmetric Dihydroxylation | Chiral ligand (derived from chiral diols) | Chiral vicinal diol | Enantioselective synthesis of diols. acs.org |

| Asymmetric addition of diethylzinc | Chiral amino alcohol ligands | Chiral secondary alcohols | Enantioselective C-C bond formation. mdpi.com |

| Asymmetric hydroformylation | Rhodium-Binaphos catalyst | Chiral aldehydes | Enantioselective synthesis of aldehydes. |

Role in Humin Formation Mechanisms

Humins are complex, furan-rich polymeric byproducts formed during the acid-catalyzed dehydration of carbohydrates. researchgate.netmdpi.com Their formation represents a significant loss of carbon in biorefinery processes. Understanding the mechanism of humin formation is crucial for developing strategies to minimize their production and improve the efficiency of biomass conversion.

1,2-Ethanediol, 1-(2-furanyl)- has been identified as a potential intermediate or a structural component in humin formation. uco.es The presence of a diol functional group in this compound supports mechanisms involving the formation of acetal bonds in the humin structure. uco.es It is proposed that carbonyl-containing intermediates can lead to a branched humin structure containing acetal linkages. uco.es

| Humin Formation Stage | Key Intermediates/Reactants | Key Reactions |

| Initiation | 5-Hydroxymethylfurfural (5-HMF), Water | Rehydration of 5-HMF to 2,5-dioxo-6-hydroxy-hexanal (DHH). nih.gov |

| Polymerization | DHH, 5-HMF, other furan derivatives | Aldol (B89426) addition, aldol condensation, etherification, acetalization. mdpi.comacs.org |

| Cross-linking | Furan-rich polymers | Further condensation and polymerization reactions. researchgate.net |

Spectroscopic Characterization and Structural Analysis of 1,2 Ethanediol, 1 2 Furanyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

While comprehensive experimental ¹H NMR data for 1,2-Ethanediol (B42446), 1-(2-furanyl)- is not widely available in the public domain, predictions and data from closely related structures allow for a theoretical analysis. The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the ethanediol backbone, and the hydroxyl groups.

The furan ring protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C5 position (adjacent to the oxygen atom) is expected at the most downfield shift, followed by the protons at C3 and C4. The protons of the ethanediol chain, specifically the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-OH), would exhibit characteristic shifts and coupling patterns. The hydroxyl protons (-OH) would appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2-Ethanediol, 1-(2-furanyl)-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H5 (furan) | ~7.4 | Doublet of doublets |

| H3 (furan) | ~6.4 | Doublet of doublets |

| H4 (furan) | ~6.3 | Doublet of doublets |

| H1 (methine) | ~4.8 | Triplet |

| H2 (methylene) | ~3.7 | Doublet |

| OH (hydroxyl) | Variable | Broad Singlet |

Note: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1,2-Ethanediol, 1-(2-furanyl)-, six distinct carbon signals are anticipated.

The carbons of the furan ring are expected to resonate in the downfield region. The C2 carbon, being attached to the oxygen atom and the ethanediol substituent, would be the most deshielded of the ring carbons, followed by C5. The C3 and C4 carbons would appear at higher fields. The carbons of the ethanediol side chain, C1 (methine) and C2 (methylene), would appear in the aliphatic region, with the carbon bearing the hydroxyl group (C1) being more downfield than the terminal methylene carbon (C2).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2-Ethanediol, 1-(2-furanyl)-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (furan, substituted) | ~154 |

| C5 (furan) | ~142 |

| C3 (furan) | ~110 |

| C4 (furan) | ~108 |

| C1 (methine) | ~70 |

| C2 (methylene) | ~66 |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The monoisotopic mass of 1,2-Ethanediol, 1-(2-furanyl)- has been calculated to be 128.047344113 Da. nih.gov

Upon ionization in the mass spectrometer, the molecular ion [C₆H₈O₃]⁺• would be formed. Subsequent fragmentation would likely involve the cleavage of the C-C bond on the ethanediol side chain, loss of water, or fragmentation of the furan ring. A prominent fragment would be expected at m/z 97, corresponding to the furfuryl cation [C₅H₅O]⁺, resulting from the cleavage of the bond between the two carbons of the ethanediol chain. Another significant fragment could arise from the loss of a hydroxymethyl radical (•CH₂OH), leading to an ion at m/z 97.

Table 3: Expected Mass Spectrometry Fragments for 1,2-Ethanediol, 1-(2-furanyl)-

| m/z | Possible Fragment Ion |

|---|---|

| 128 | [C₆H₈O₃]⁺• (Molecular Ion) |

| 110 | [M - H₂O]⁺• |

| 97 | [M - CH₂OH]⁺ |

| 81 | [C₄H₅O]⁺ (Furan ring fragment) |

Note: Fragmentation patterns are predictive and require experimental verification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the separation and identification of volatile and semi-volatile compounds in a mixture. In the context of analyzing 1,2-Ethanediol, 1-(2-furanyl)-, GC-MS would allow for its separation from starting materials, byproducts, or other components in a sample. The retention time in the gas chromatograph provides a characteristic identifier, while the mass spectrometer provides definitive structural confirmation by matching the resulting mass spectrum with a library or through manual interpretation of the fragmentation pattern. This technique is crucial for purity assessment and for identifying the compound in complex matrices.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,2-Ethanediol, 1-(2-furanyl)- would be characterized by several key absorption bands. A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. The C-H stretching vibrations of the furan ring would appear around 3100-3150 cm⁻¹, while the aliphatic C-H stretches of the ethanediol chain would be observed in the 2850-3000 cm⁻¹ region.

The characteristic vibrations of the furan ring, including C=C stretching and ring breathing modes, typically appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions. The C-O stretching vibrations of the furan ether and the alcohol functionalities would result in strong bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 4: Expected FTIR Absorption Bands for 1,2-Ethanediol, 1-(2-furanyl)-

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3150-3100 | C-H Stretch | Furan Ring |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) |

| 1600-1500 | C=C Stretch | Furan Ring |

| 1250-1000 | C-O Stretch | Alcohol, Furan Ether |

Note: These are expected frequency ranges and can vary based on the sample state and intermolecular interactions.

Raman Spectroscopy

The analysis of furan and its derivatives through Raman spectroscopy reveals characteristic vibrational modes. northwestern.eduresearchgate.net The furan ring itself has distinct C=C and C-O stretching modes, as well as C-H vibrations. researchgate.net The strong band associated with the C=C stretching mode within the furan ring is typically observed around 1500 cm⁻¹. researchgate.net Furthermore, the ethanediol portion of the molecule contributes its own characteristic signals. The C-C stretch of the glycol backbone gives rise to an intense line, while the C-O stretching modes and CH₂ scissoring vibrations are also readily identifiable. mdpi.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental Raman spectra, aiding in the precise assignment of vibrational modes for furan derivatives. researchgate.netglobalresearchonline.net The spectrum can be divided into several key regions: the O-H and C-H stretching region (2700–3500 cm⁻¹), the CH₂ bending and C-C/C-O stretching region (800–1500 cm⁻¹), and the region below 800 cm⁻¹ containing various bending and torsional modes. mdpi.comresearchgate.net

Below is a table summarizing the expected characteristic Raman shifts for 1,2-Ethanediol, 1-(2-furanyl)-, based on data from analogous furan and diol compounds.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O–H Stretching | Hydroxyl (-OH) | 3200–3500 |

| C–H Stretching (Furan Ring) | Furan | ~3100 |

| C–H Stretching (Aliphatic) | Ethane Chain (-CH₂, -CH) | 2850–3000 |

| C=C Stretching | Furan Ring | ~1500–1580 |

| CH₂ Scissoring/Bending | Ethane Chain (-CH₂) | ~1460 |

| C–O Stretching | Furan Ring & Diol | 1000–1100 |

| C–C Stretching | Ethane Backbone | ~865 |

| Ring Deformations/Bending | Furan Ring | Below 900 |

This table is generated based on typical values for furan derivatives and glycols. researchgate.netmdpi.com

Advanced Diffraction Techniques for Solid-State Structure Determination

Advanced diffraction methods are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state.

For diols and related polyhydroxylated compounds, SC-XRD is crucial for resolving several key structural features. researchgate.net A primary application is the determination of the conformation of the ethane-diol backbone, which can exist in different rotational isomers (rotamers), such as gauche and anti conformations. mdpi.com The gauche conformation is often stabilized by the formation of an intramolecular hydrogen bond between the two adjacent hydroxyl groups, a detail that can be precisely characterized by SC-XRD. mdpi.com

The technique is also capable of detailing intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of alcohols and diols in the solid state. mdpi.com The absolute configuration of chiral centers, such as the C1 carbon in (1R)-1-(furan-2-yl)ethane-1,2-diol, can be unambiguously determined using SC-XRD with copper radiation, provided a suitable single crystal can be obtained. researchgate.netnih.gov The primary prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the compound, which should ideally be at least 0.02 mm in size. uhu-ciqso.esmun.ca

The table below outlines the key structural parameters that can be determined for 1,2-Ethanediol, 1-(2-furanyl)- using single-crystal X-ray diffraction.

| Structural Parameter | Description |

| Molecular Connectivity | Confirms the bonding arrangement of atoms. |

| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-O, C=C). creative-biostructure.com |

| Bond Angles | Determines the angles between adjacent bonds (e.g., O-C-C). creative-biostructure.com |

| Torsional Angles | Defines the conformation of the molecule, such as the gauche or anti form of the diol. mdpi.com |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. uhu-ciqso.es |

| Hydrogen Bonding | Characterizes both intramolecular and intermolecular hydrogen bond distances and angles. mdpi.com |

| Absolute Configuration | Determines the stereochemistry at chiral centers (e.g., R/S configuration). researchgate.net |

Computational and Theoretical Chemistry Studies on 1,2 Ethanediol, 1 2 Furanyl

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations are particularly valuable for studying flexible molecules like 1,2-Ethanediol (B42446), 1-(2-furanyl)-, which can adopt numerous conformations due to the rotation around its single bonds. These simulations can model the molecule's behavior in different environments, such as in aqueous solution, providing insights into conformational preferences and the dynamics of intermolecular hydrogen bonding with solvent molecules. rsc.org

For the ethanediol backbone, MD simulations can reveal the time-averaged distribution of the O-C-C-O dihedral angle, which is crucial for understanding its conformational stability. rsc.org The simulations can also characterize the interactions between the furan (B31954) ring and the diol moiety, as well as how the entire molecule interacts with its surroundings, which is critical for understanding its behavior in biological or chemical systems. mdpi.com

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). For 1,2-Ethanediol, 1-(2-furanyl)-, this could involve modeling its oxidation, reduction, or esterification reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting various types of spectra. As mentioned, DFT and ab initio calculations can predict vibrational frequencies, which aids in the assignment of peaks in experimental IR and Raman spectra. acs.org For instance, studies on similar molecules have shown that computational methods can accurately reproduce adsorption-induced shifts in vibrational frequencies. rsc.org Furthermore, NMR chemical shifts and coupling constants can be calculated to help elucidate the 3D structure and conformation of 1,2-Ethanediol, 1-(2-furanyl)- in solution. These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis.

Isomeric and Conformer Stability Analysis

The flexibility of the ethane-1,2-diol side chain is a dominant factor in the conformational landscape of 1,2-Ethanediol, 1-(2-furanyl)-. The parent molecule, 1,2-ethanediol, is known to favor a gauche conformation over an anti conformation in the gas phase and in nonpolar solvents. vedantu.comchegg.com This preference is attributed to the stabilizing effect of an intramolecular hydrogen bond between the two hydroxyl groups, which is only possible in the gauche arrangement. vedantu.comstackexchange.com

This intrinsic property of the diol backbone is expected to be a primary determinant of the most stable conformers of 1,2-Ethanediol, 1-(2-furanyl)-. Computational analysis would involve rotating the key dihedral angles (HO-C, C-C, C-OH, and the C-C bond connecting the furan ring) and calculating the relative energies of the resulting conformers. Studies on 1,2-ethanediol have identified ten distinct rotamers, with the lowest energy conformers being of the tGg' and gGg' type (where 'G' refers to the central O-C-C-O backbone). researchgate.net The presence of the bulkier furan group would introduce additional steric considerations, potentially shifting the relative energies of the different conformers compared to the parent diol. A thorough computational analysis would be required to determine the global minimum energy structure and the relative populations of its conformers at different temperatures.

Advanced Applications of 1,2 Ethanediol, 1 2 Furanyl in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Natural Product Total Synthesis

The enantiomerically pure forms of 1,2-Ethanediol (B42446), 1-(2-furanyl)-, particularly (1R)-1-(2-furanyl)-1,2-ethanediol, serve as crucial chiral building blocks for the synthesis of complex molecules. vulcanchem.comlookchem.com The furan (B31954) nucleus acts as a latent 1,4-dicarbonyl system, which can be unmasked and elaborated into a variety of carbocyclic and heterocyclic structures. This diol is a known by-product of the acid-catalyzed dehydration of D-hexoses, but for synthetic purposes, it is more reliably prepared with high enantiopurity from advanced carbohydrate intermediates like D-glucal. researchgate.net Its presence has been reported in the natural product database LOTUS, indicating its relevance in natural systems. nih.gov

Synthesis of Monosaccharide Analogs and Derivatives from Furan Compounds

A primary application of 1,2-Ethanediol, 1-(2-furanyl)- is in the synthesis of monosaccharides and their analogs, a process famously enabled by the Achmatowicz rearrangement. icm.edu.plicm.edu.pl This reaction involves the oxidative ring expansion of a furyl alcohol to a dihydropyranone, which is a direct precursor to pyranose sugars.

Starting with 1,2-Ethanediol, 1-(2-furanyl)-, chemists can access a range of sugar analogs. For instance, research has detailed the total synthesis of racemic methyl pyranosides, including α-manno, α-altro, and β-allo configurations, using 1-(2-furyl)-1,2-dihydroxyethane as the starting furan compound. icm.edu.pl

Another powerful method is the Sharpless asymmetric dihydroxylation of vinylfuran. This reaction directly produces enantiomerically enriched 1,2-Ethanediol, 1-(2-furanyl)-. researchgate.net The resulting diol is a versatile intermediate that can be stereoselectively transformed into various protected hexoses. Research has demonstrated the synthesis of both D- and L- forms of mannose, talose, and gulose from this chiral diol. researchgate.net This strategy highlights the compound's role as a pivotal link between simple achiral materials and complex, stereochemically rich carbohydrates.

| Starting Material | Key Reaction | Synthesized Monosaccharide / Analog | Reference |

|---|---|---|---|

| 1-(2-Furyl)-1,2-dihydroxyethane | Achmatowicz Rearrangement | Racemic Methyl α-manno, α-altro, β-allo-pyranosides | icm.edu.pl |

| Vinylfuran (via dihydroxylation) | Sharpless Asymmetric Dihydroxylation | Protected D- and L-Mannose | researchgate.net |

| Vinylfuran (via dihydroxylation) | Sharpless Asymmetric Dihydroxylation | Protected D- and L-Talose | researchgate.net |

| Vinylfuran (via dihydroxylation) | Sharpless Asymmetric Dihydroxylation | Protected D- and L-Gulose | researchgate.net |

Construction of Complex Oxygen Heterocyclic Systems

The furan ring within 1,2-Ethanediol, 1-(2-furanyl)- is a gateway to a diverse array of oxygen-containing heterocyclic systems. uomus.edu.iqrsc.org The Achmatowicz reaction is again a central tool, converting the initial furan into a six-membered pyranone ring, a core structure in many natural products. icm.edu.plicm.edu.pl

Beyond this classic transformation, the diol can be elaborated into other significant heterocyclic motifs. For example, it can be stereoselectively converted into α,β-unsaturated-δ-lactones. researchgate.net These lactones are not only important structural units in their own right but are also key intermediates in the synthesis of complex natural products such as phomopsolide C and various altholactone (B132534) isomers. researchgate.net The synthesis of these molecules demonstrates the strategic utility of 1,2-Ethanediol, 1-(2-furanyl)- in building intricate molecular architectures centered around oxygen heterocycles.

Precursor for Advanced Polymer and Resin Production

The bifunctional nature of 1,2-Ethanediol, 1-(2-furanyl)-, possessing two hydroxyl groups, makes it an ideal monomer for step-growth polymerization. cymitquimica.com The incorporation of the furan ring into the polymer backbone can impart unique properties, such as increased rigidity and thermal stability, positioning it as a valuable bio-based building block for advanced materials. uliege.beresearchgate.net

Synthesis of Polyesters and Polyurethanes

The diol functional group of 1,2-Ethanediol, 1-(2-furanyl)- enables it to act as a monomer for the synthesis of both polyesters and polyurethanes. In polyester (B1180765) synthesis, it can be reacted with a dicarboxylic acid or its derivative through polycondensation. This is analogous to the production of the well-known bio-based polyester polyethylene (B3416737) furanoate (PEF), which is synthesized from 2,5-furandicarboxylic acid and ethylene (B1197577) glycol. acs.orgrsc.org Using 1,2-Ethanediol, 1-(2-furanyl)- as the diol component would create novel furan-containing polyesters with potentially advantageous thermal and mechanical properties. researchgate.netmdpi.com

For polyurethane production, the diol is reacted with a diisocyanate. rsc.orggoogle.com The resulting polyurethane would feature the furan ring as a pendant group or integrated into the main chain, depending on the specific synthetic design. The inclusion of this rigid heterocyclic structure is expected to enhance the stiffness and thermal stability of the final material compared to conventional polyurethanes derived from simple aliphatic diols. rsc.org

| Polymer Type | Co-monomer | Key Linkage | Potential Properties | Reference |

|---|---|---|---|---|

| Polyester | Dicarboxylic Acid (e.g., 2,5-Furandicarboxylic acid) | Ester | Enhanced thermal stability, rigidity | researchgate.net |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane | Increased stiffness, tunable properties | rsc.org |

Development of Chiral Separating Agents

The inherent chirality of 1,2-Ethanediol, 1-(2-furanyl)- can be transferred to polymers, which can then be used as chiral separating agents. In analytical chemistry, chiral separation is critical for the pharmaceutical and fine chemical industries. americanpharmaceuticalreview.com This is often achieved using chromatography with a chiral stationary phase (CSP). jiangnan.edu.cn

Polymers synthesized from enantiomerically pure 1,2-Ethanediol, 1-(2-furanyl)- can be coated onto a solid support (like silica (B1680970) gel) to create a CSP for techniques such as high-performance liquid chromatography (HPLC). The polymer, now presenting a consistent chiral environment, can interact differently with the enantiomers of a racemic mixture, leading to their separation. nih.gov The development of such agents from this furan-based diol provides a pathway to novel materials for enantiomeric resolution.

Ligand in Asymmetric Catalysis

In addition to its role as a structural component, 1,2-Ethanediol, 1-(2-furanyl)- and its derivatives can function as chiral ligands in asymmetric catalysis. vulcanchem.com The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.

The structural properties of the diol are believed to enhance the selectivity of various catalytic processes. While specific, widely commercialized applications are still emerging, its potential is clear from studies of similar bidentate chiral ligands. For example, chiral diols are used as ligands for metal centers like gadolinium or yttrium in reactions such as the enantioselective cyanosilylation of ketones or Michael additions. nih.gov The furan ring's electronic properties and steric bulk, combined with the stereochemistry of the diol, make 1,2-Ethanediol, 1-(2-furanyl)- a promising candidate for developing new, highly selective catalysts for the synthesis of enantiomerically pure compounds. bath.ac.uk

Derivatization for Functional Material Development (e.g., Liquid Crystals)

The rigid structure of the furan ring combined with the flexible nature of the ethanediol side chain makes 1,2-Ethanediol, 1-(2-furanyl)- an attractive building block for the synthesis of functional materials, particularly liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal, and their molecular arrangement can be manipulated by electric fields, making them crucial for display technologies.

The synthesis of liquid crystals often involves the strategic combination of rigid core structures and flexible terminal chains. The furan moiety in 1,2-Ethanediol, 1-(2-furanyl)- can act as a core component. Through derivatization of its hydroxyl groups, various mesogenic (liquid crystal-forming) molecules can be synthesized. For instance, new homologous series of liquid crystalline materials based on furfural (B47365) (a precursor to 1,2-Ethanediol, 1-(2-furanyl)-) have been synthesized and investigated for their mesomorphic and optical characteristics. frontiersin.org

One common derivatization reaction is esterification, where the hydroxyl groups of the diol are reacted with long-chain carboxylic acids or other molecules containing a rigid core, such as benzoic acid derivatives. This process elongates the molecule and can induce liquid crystalline phases. A study on new furan-based liquid crystal derivatives reported the synthesis of compounds where a furfural moiety was linked to a phenyl 4-alkoxybenzoate group. frontiersin.org These compounds exhibited enantiotropic nematic mesophases, and in some cases, a monotropic smectic A phase, demonstrating the versatility of the furan core in creating different liquid crystal phases. frontiersin.org

The general approach to creating such materials is outlined in patents for liquid crystal compounds incorporating a furan ring. google.com These patents describe the synthesis of various furan derivatives that can be used as components in liquid crystal compositions for display devices. The incorporation of the furan ring is noted to contribute to a wide liquid crystal temperature range and low viscosity, which are desirable properties for these applications. google.com

Furthermore, furan-based monomers can be used to create liquid crystal polymers. Research into furan-based liquid crystal polymers (FLCPs) has shown that incorporating 2,5-furandicarboxylic acid (FDCA), a derivative of furan, can lead to polyesters with favorable thermal stability, melt processing characteristics, and mechanical performance. researchgate.net While not a direct derivatization of 1,2-Ethanediol, 1-(2-furanyl)-, this research highlights the potential of the furan structural unit in polymer science. The diol functionality of 1,2-Ethanediol, 1-(2-furanyl)- makes it a suitable monomer for polycondensation reactions to form such polymers.

Table 1: Properties of Furan-Based Liquid Crystal Derivatives

| Derivative Class | Mesophase Type(s) | Key Findings | Reference |

|---|---|---|---|

| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate | Nematic (N), Smectic A (SmA) | Incorporation of the furan ring affects mesophase range and stability. | frontiersin.org |

| 5-substituted-2-alkylfurans | Liquid Crystalline | Furan-2,5-diyl moiety provides a wide liquid crystal temperature range and low viscosity. | google.com |

Applications in Biomass Conversion and Renewable Chemicals

1,2-Ethanediol, 1-(2-furanyl)- is intrinsically linked to biomass conversion, as it can be derived from the dehydration of C6 sugars found in lignocellulosic biomass. osti.gov Furfural, a key platform chemical produced from the dehydration of C5 sugars (xylose) in hemicellulose, is a direct precursor to 1,2-Ethanediol, 1-(2-furanyl)- through various chemical transformations. osti.govcsic.es The production of such furanic compounds is a cornerstone of modern biorefineries, which aim to convert renewable biomass into valuable chemicals and fuels. mdpi.commdpi.com

As a biomass-derived platform chemical itself, 1,2-Ethanediol, 1-(2-furanyl)- can be further converted into a range of value-added chemicals. The presence of both hydroxyl groups and a furan ring provides multiple reaction sites for catalytic upgrading. One of the most promising routes for valorization is through hydrogenolysis.

Hydrogenolysis is a chemical reaction whereby a molecule is cleaved by reaction with hydrogen. In the context of 1,2-Ethanediol, 1-(2-furanyl)-, hydrogenolysis can be used to open the furan ring and produce linear diols and other oxygenated compounds. For example, the hydrogenolysis of the related compound, furfuryl alcohol, has been studied for the production of 1,2-pentanediol (B41858) and 1,5-pentanediol, which are valuable monomers for polyesters and polyurethanes. nih.gov A study on the hydrogenolysis of furfuryl alcohol over supported ruthenium catalysts found that the choice of solvent and support significantly influenced the product selectivity, with Ru/MgO in water showing good selectivity towards 1,2-pentanediol. nih.gov

Similarly, the selective hydrogenolysis of furfural to 1,2-pentanediol has been achieved with high efficiency using a Pt–Fe bimetallic catalyst. rsc.org These studies on related furanic compounds strongly suggest that 1,2-Ethanediol, 1-(2-furanyl)- can be a viable substrate for the catalytic production of C6 diols and other linear oxygenates. These products have significant market potential as specialty chemicals and polymer precursors, offering a renewable alternative to petroleum-based feedstocks.

The conversion of biomass-derived furanics is a key area of research in sustainable chemistry. acs.org The development of efficient catalytic systems for the selective conversion of compounds like 1,2-Ethanediol, 1-(2-furanyl)- is crucial for the economic viability of biorefineries. The inherent functionality of this molecule, including its chiral centers, also presents opportunities for the synthesis of complex, high-value chiral chemicals. osti.gov

Table 2: Potential Value-Added Chemicals from 1,2-Ethanediol, 1-(2-furanyl)-

| Product Class | Potential Production Method | Potential Applications |

|---|---|---|

| C6 Diols (e.g., 1,2,6-Hexanetriol) | Catalytic Hydrogenolysis/Ring Opening | Polymer synthesis, solvents, fine chemicals |

| Linear Alcohols | Further Hydrogenolysis/Deoxygenation | Biofuels, chemical intermediates |

Biological Interactions and Mechanistic Insights of 1,2 Ethanediol, 1 2 Furanyl

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of 1,2-Ethanediol (B42446), 1-(2-furanyl)- and related furan-containing compounds is intrinsically linked to the chemical properties of the furan (B31954) ring and the ethanediol moiety. The furan ring, with its aromatic character and the presence of an oxygen atom, can participate in various non-covalent interactions, including hydrogen bonding and electrophilic substitution, which are crucial for binding to biological macromolecules.

While specific receptor or enzyme targets for 1,2-Ethanediol, 1-(2-furanyl)- are not extensively documented in current literature, research on analogous furan-containing molecules provides valuable insights into its potential biological interactions. For instance, furan-based thiamine (B1217682) analogues have been identified as potent and selective inhibitors of the E1 enzyme of the mammalian pyruvate (B1213749) dehydrogenase complex (PDHc). rsc.org This inhibition is a critical area of study, as the oncogenic role of PDHc is increasingly recognized. rsc.org The interaction is thought to occur within the enzyme's active site, where the furan moiety can mimic aspects of the natural thiamine pyrophosphate cofactor.

Furthermore, derivatives of the related compound 1,2-Bis(furan-2-yl)ethane-1,2-diol have been noted for their potential to inhibit viral proteases, suggesting that the furan scaffold can be a valuable component in the design of antiviral agents. The precise mechanism of this inhibition is likely rooted in the ability of the furan rings and associated functional groups to form key interactions with the amino acid residues in the active site of these viral enzymes.

Structure-Activity Relationship Studies of 1,2-Ethanediol, 1-(2-furanyl)- Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on 1,2-Ethanediol, 1-(2-furanyl)- are limited, research on related furan derivatives offers significant insights into how structural modifications can influence their biological effects.

A notable SAR study on furan-based thiamine analogues as inhibitors of pyruvate dehydrogenase E1 (PDH E1) revealed key structural requirements for potent inhibition. rsc.org The study explored the impact of substituents on both the pyrimidine (B1678525) and furan rings. It was found that the unmodified 2-methyl-4-aminopyrimidine ring provided the best fit in the aminopyrimidine pocket of the enzyme. rsc.org Any modifications to this part of the molecule, such as the introduction of larger or electron-withdrawing/donating groups, resulted in weaker inhibitors. rsc.org This highlights the precise structural and electronic complementarity required for effective binding.

Another area where SAR of furan derivatives has been explored is in the development of urotensin-II receptor antagonists. A study on a series of 5-aryl-furan-2-carboxamide derivatives demonstrated that the nature of the substituent on the C-5 aryl group significantly impacts the antagonist potency. nih.gov The introduction of a 3,4-difluorophenyl group at this position led to a highly potent antagonist with an IC50 value of 6 nM. nih.gov This suggests that electronic and steric factors of substituents on the furan ring play a critical role in receptor binding and antagonism.

These studies collectively underscore the "tunability" of the furan scaffold. The biological activity of furan-containing compounds can be finely adjusted through strategic chemical modifications, making them attractive candidates for drug discovery programs.

Potential Therapeutic and Medicinal Chemistry Applications

The furan nucleus is a recurring motif in a wide array of medicinally important compounds, and derivatives of 1,2-Ethanediol, 1-(2-furanyl)- are no exception to this trend. utripoli.edu.ly While the pharmacological properties of 1,2-Ethanediol, 1-(2-furanyl)- itself are reported to be poorly documented, the broader family of furan derivatives exhibits a diverse range of therapeutic potentials. mdpi.comresearchgate.net

Preliminary studies on derivatives of the related compound 1,2-Bis(furan-2-yl)ethane-1,2-diol suggest potential antimicrobial and anticancer activities. The structural similarities of these compounds to known therapeutic agents provide a basis for further investigation and development. The furan ring is a key structural component in several commercially available drugs, including the antibacterial agent nitrofurazone (B1679002) and the anti-ulcer medication ranitidine. pharmaguideline.com

The versatility of the furan scaffold is further highlighted by its use in developing inhibitors for enzymes like pyruvate dehydrogenase, which has implications for cancer therapy. rsc.org Moreover, furan derivatives have been investigated as urotensin-II receptor antagonists, which could have applications in managing cardiovascular diseases. nih.gov The furan ring's ability to engage in various biological interactions makes it a valuable building block in the design of novel therapeutic agents targeting a wide spectrum of diseases, including viral infections, cancer, and inflammatory conditions. utripoli.edu.ly

Role as a Constituent in Natural Extracts and its Biological Significance

1,2-Ethanediol, 1-(2-furanyl)- has been identified as a natural product in at least two distinct organisms: the plant Sedum ewersii Ledeb., a species native to Kazakhstan, and the bacterium Actinosynnema pretiosum. mdpi.comnih.govvulcanchem.com In the aerial part of the root of S. ewersii, this compound was found to constitute 1.9% of the volatile components. mdpi.com

Despite its identification in these natural sources, the specific biological significance of 1,2-Ethanediol, 1-(2-furanyl)- within these organisms remains largely unelucidated. mdpi.com Plants and microorganisms produce a vast array of secondary metabolites that often serve ecological functions, such as defense against herbivores, pathogens, or competitors. It is plausible that 1,2-Ethanediol, 1-(2-furanyl)- plays such a role in S. ewersii and A. pretiosum. The genus Sedum is known to produce a variety of secondary metabolites, including alkaloids and phenolic compounds, which contribute to its biological activities and traditional medicinal uses as a diuretic, anti-inflammatory, and stimulant agent. mdpi.com

The presence of 1,2-Ethanediol, 1-(2-furanyl)- in these natural sources suggests that it is a product of specific biosynthetic pathways. Further research is needed to understand the enzymatic processes leading to its formation and to determine its physiological or ecological function. Such investigations could reveal novel biological activities and provide a basis for the biotechnological production of this and related compounds.

Environmental Fate and Degradation Pathways of 1,2 Ethanediol, 1 2 Furanyl

Biodegradation Mechanisms in Aerobic and Anaerobic Environments

Specific biodegradation studies on 1,2-Ethanediol (B42446), 1-(2-furanyl)- are scarce. The degradation profile is therefore best understood by comparing it to the known pathways of 1,2-ethanediol (ethylene glycol) and other furan-containing compounds like furfuryl alcohol.

Comparison with 1,2-Ethanediol Degradation

1,2-ethanediol is known to be readily biodegradable under both aerobic and anaerobic conditions.

Aerobic Biodegradation of 1,2-Ethanediol: In aerobic environments, such as soil and water, 1,2-ethanediol is rapidly mineralized by various microorganisms. Studies have shown that its degradation is often complete within a few days to a few weeks. ymparisto.fi A standard respirometric test evaluating aerobic biodegradation in soil found that 1,2-ethanediol experienced a lag time of 3.0 to 4.9 days before degradation commenced. researchgate.net The process typically involves oxidation to glycoaldehyde, then to glycolic acid, glyoxylic acid, and finally oxalic acid, before being cleaved into carbon dioxide and water.

Anaerobic Biodegradation of 1,2-Ethanediol: Under anaerobic conditions, 1,2-ethanediol is also effectively degraded. The process can proceed through fermentation to ethanol (B145695) and acetate (B1210297). ymparisto.fi The estimated anaerobic half-life is between 8 and 48 days, based on aqueous aerobic biodegradation rates. ymparisto.fi

Inferred Biodegradation of 1,2-Ethanediol, 1-(2-furanyl)-

The biodegradability of 1,2-Ethanediol, 1-(2-furanyl)- will depend on the microbial enzymatic capabilities to attack either the furan (B31954) ring or the ethanediol side chain.

Aerobic Environments: It is plausible that the initial attack would occur on the furan ring, which is a common pathway for related compounds. Studies on furfuryl alcohol have shown that various indigenous bacterial species, such as Bacillus paramycoides, B. cereus, and B. tequilensis, can efficiently degrade it, using it as a carbon source. nih.gov The primary metabolic intermediates identified in furfuryl alcohol degradation are furoic acid or levulinic acid, indicating cleavage and transformation of the furan structure. nih.gov Following the initial attack on the furan ring, the remaining aliphatic diol chain would likely be readily mineralized, similar to 1,2-ethanediol.

Anaerobic Environments: The anaerobic degradation of furan compounds is less understood but is known to occur. Azo dyes, which contain aromatic structures, are readily reduced under anaerobic conditions to form aromatic amines, which are then often degraded aerobically. nih.gov This suggests a sequential anaerobic-aerobic pathway could be effective for complex molecules. For 1,2-Ethanediol, 1-(2-furanyl)-, anaerobic consortia might initially transform the furan ring, potentially through reduction or ring opening, creating intermediates that could be further degraded under either anaerobic or subsequent aerobic conditions. The complete mineralization of compounds like 1,1,2,2-tetrachloroethane (B165197) in wetland environments demonstrates the capability of anaerobic microbial communities to degrade complex organic molecules. usgs.govhathitrust.org

| Parameter | Value | Environment | Reference |

| Biodegradation Kinetic Constant (Kb) | 0.1 d⁻¹ - 1.2 d⁻¹ | Aerobic (Soil) | researchgate.net |

| Lag Time (tlag) | 3.0 - 4.9 days | Aerobic (Soil) | researchgate.net |

| Half-Life in Water | Several days | Aerobic | ymparisto.fi |

| Half-Life | 3 days (at 20°C), 14 days (at 8°C) | Aerobic (River Water) | ymparisto.fi |

| Half-Life | 8 - 48 days | Anaerobic | ymparisto.fi |

Environmental Persistence and Identification of Transformation Products

The persistence of 1,2-Ethanediol, 1-(2-furanyl)- in the environment is likely to be low. The susceptibility of the furan ring to photochemical and biological attack, combined with the ready biodegradability of the ethanediol side chain, suggests the compound would not persist for long periods.

Potential Transformation Products

While no specific studies have identified the transformation products of 1,2-Ethanediol, 1-(2-furanyl)-, they can be inferred from the degradation pathways of its structural components.

From Biodegradation: Based on studies of furfuryl alcohol and other furan derivatives, initial aerobic biodegradation would likely involve oxidation of the furan ring. nih.govresearchgate.net This could lead to ring-opening reactions. The chemical transformation of furfural (B47365) can produce intermediates such as 1-hydroxy-2-pentanone (B1216695) before the ring is fully broken. mdpi.com Therefore, plausible initial transformation products could include furan-ring-opened diols and ketones. Furoic acid is another potential intermediate based on the metabolism of furfuryl alcohol. nih.gov

From Abiotic Degradation: Atmospheric oxidation by OH radicals is known to break the furan ring, leading to the formation of smaller, highly oxidized and volatile compounds. acs.org

| Degradation Pathway | Potential Transformation Product | Reference/Basis |